![molecular formula C19H16ClN3OS B2500048 4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392288-66-3](/img/structure/B2500048.png)

4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

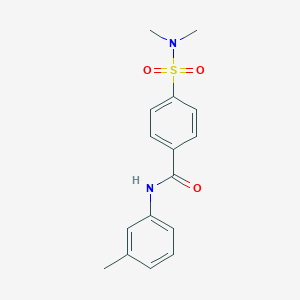

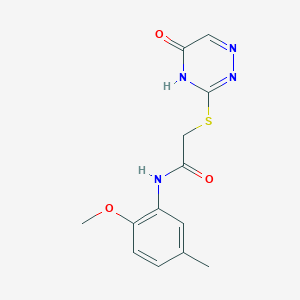

The compound “4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a thieno[3,4-c]pyrazole, and a tolyl group . These groups are commonly found in a wide range of organic compounds, including pharmaceuticals and materials .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via aromatic nucleophilic substitution reactions . For instance, a related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-(m-tolyl)benzamide, has been synthesized via the reaction of 4-chloro-N-hydroxy-N-(m-tolyl)benzamide with 2-(2-nitrophenyl)acetyl chloride .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray crystallography, as has been done for similar compounds . This technique can provide detailed information about the arrangement of atoms in the molecule and the angles between chemical bonds.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzamide group could participate in various reactions, including hydrolysis and condensation . The thieno[3,4-c]pyrazole group could also be involved in a variety of reactions, including cycloadditions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the benzamide and thieno[3,4-c]pyrazole groups could impact its solubility, melting point, and other properties .Scientific Research Applications

- Researchers have explored the synthesis of aryl-substituted isothiazoles through CH arylation at both the 5 and 4 positions . This compound falls within this category and may have applications in drug discovery and medicinal chemistry.

- Researchers have successfully obtained 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile using specific reaction conditions .

- Notably, there is no absorption observed in the visible region, which is essential for nonlinear optical applications .

Biological Activity and Medicinal Chemistry

Organic Synthesis and Heterocyclic Chemistry

Nonlinear Optical Properties

Anti-Inflammatory and Analgesic Activities

Future Directions

Mechanism of Action

Mode of Action

Based on its structural similarity to other thiazole derivatives, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

The presence of a chloro group could potentially affect its absorption and distribution due to the group’s impact on the compound’s lipophilicity .

properties

IUPAC Name |

4-chloro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3OS/c1-12-3-2-4-15(9-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-5-7-14(20)8-6-13/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHHGAHDHRXQJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)

![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)

![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)

![Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate](/img/structure/B2499984.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)

![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)